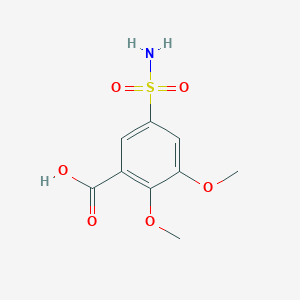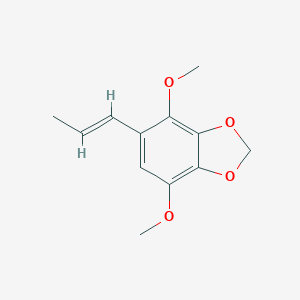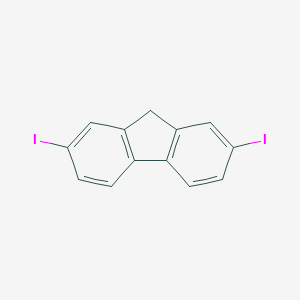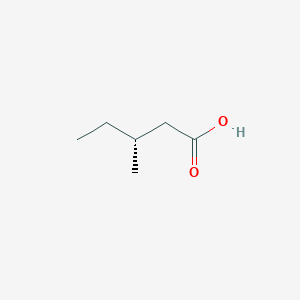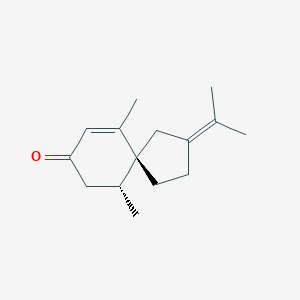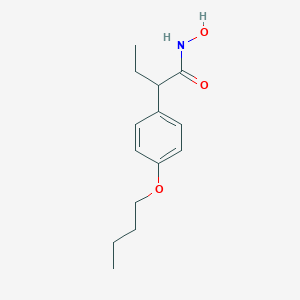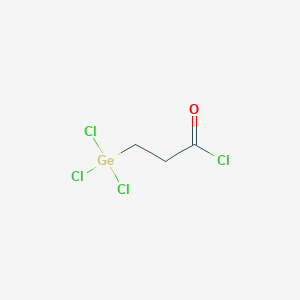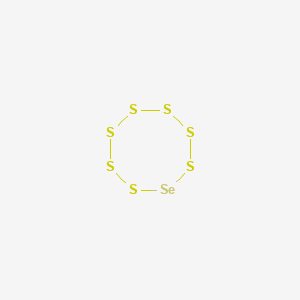
Heptasulfur selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptasulfur selenide is a chemical compound with the formula S7Se. It is also known as selenium heptasulfide or selenium heptaselenide. It is a yellowish-orange solid that is soluble in organic solvents but insoluble in water. Heptasulfur selenide has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of heptasulfur selenide is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Heptasulfur selenide has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been studied for its potential anticancer properties, as it has been found to induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of heptasulfur selenide is its unique properties, which make it a promising material for various applications. However, one limitation is its relatively high cost and difficulty in synthesizing it in large quantities.
Direcciones Futuras
1. Further studies on the potential applications of heptasulfur selenide in solar cell technology.
2. Investigation of the mechanism of action of heptasulfur selenide and its interactions with biological molecules.
3. Development of new synthesis methods for heptasulfur selenide that are more cost-effective and scalable.
4. Exploration of the potential use of heptasulfur selenide as a catalyst for various chemical reactions.
5. Investigation of the potential use of heptasulfur selenide in biomedical applications, such as drug delivery and imaging.
In conclusion, heptasulfur selenide is a promising material for various applications due to its unique properties. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
Heptasulfur selenide can be synthesized by reacting selenium powder with sulfur in the presence of a catalyst such as iodine. The reaction is carried out at a high temperature and under an inert atmosphere. The resulting product is purified by recrystallization from an organic solvent.
Aplicaciones Científicas De Investigación
Heptasulfur selenide has been studied for its potential applications in various fields such as photovoltaics, electronics, and catalysis. It has been found to have excellent optical and electronic properties, making it a promising material for solar cell applications. It has also been studied as a potential catalyst for various chemical reactions.
Propiedades
Número CAS |
17587-38-1 |
|---|---|
Nombre del producto |
Heptasulfur selenide |
Fórmula molecular |
S7Se |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
heptathiaselenocane |
InChI |
InChI=1S/S7Se/c1-2-4-6-8-7-5-3-1 |
Clave InChI |
KRAJPUYILNSNMO-UHFFFAOYSA-N |
SMILES |
S1SSS[Se]SSS1 |
SMILES canónico |
S1SSS[Se]SSS1 |
Otros números CAS |
17587-38-1 |
Sinónimos |
heptathiaselenocane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




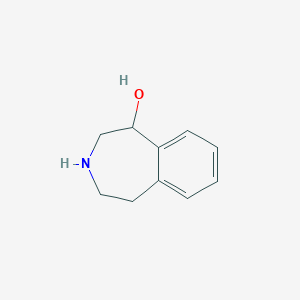
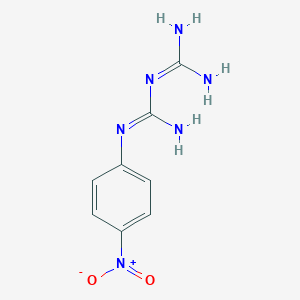
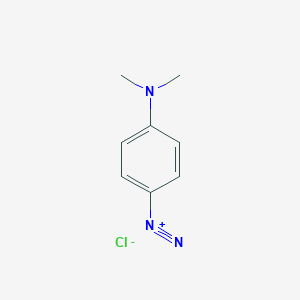
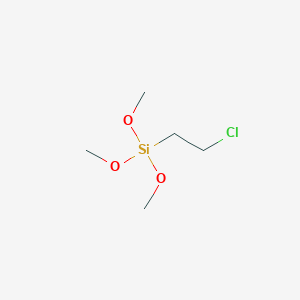
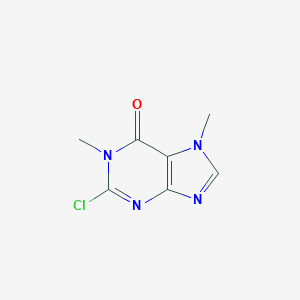
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
